![molecular formula C21H26N2O3S B2831534 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide CAS No. 955696-48-7](/img/structure/B2831534.png)
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide
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Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in several studies.
Scientific Research Applications
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive natural products and pharmaceuticals. Their applications extend across various therapeutic areas, including oncology, central nervous system disorders, infectious diseases, and metabolic disorders. The THIQ derivatives, including N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide, may exhibit a wide array of pharmacological activities, such as anticancer, antimicrobial, and neuroprotective effects. The approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the potential of these compounds in drug discovery and development (Singh & Shah, 2017).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, closely related to THIQs, are known for their varied biological activities. These compounds have been investigated for their potential in treating diseases like Parkinsonism, tuberculosis, tumors, glaucoma, Alzheimer's disease, viral and bacterial infections, diabetes, and malaria. The broad pharmacological spectrum of isoquinoline derivatives underscores their significance in modern therapeutics, offering a promising foundation for developing novel pharmacotherapies (Danao et al., 2021).
Anti-Inflammatory and Anticancer Potential of Plant Isoquinoline Alkaloids
Research on natural isoquinoline alkaloids and their N-oxides from plants reveals a vast potential for antimicrobial, antibacterial, antitumor, and other activities. Their structure-activity relationships (SAR) suggest new applications in drug discovery, emphasizing the role of isoquinoline alkaloids as a rich source of pharmacologically active leads (Dembitsky et al., 2015).
Insights into Isoquinoline Alkaloids: Novel Drug Development
The review of isoquinoline alkaloids’ interaction with nucleic acids presents a comprehensive understanding of their binding modes, mechanisms, and energetics. This knowledge is crucial for designing new drugs with enhanced therapeutic efficacy. Isoquinoline alkaloids such as berberine and coralyne show promise as leads for developing novel therapeutics, thanks to their specific binding properties and biological activities (Bhadra & Kumar, 2012).
properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16(2)21(24)23-12-10-18-8-9-20(14-19(18)15-23)22-27(25,26)13-11-17-6-4-3-5-7-17/h3-9,14,16,22H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTULJBBKFBMKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide |
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